Zofenopril

Overview

Description

Zofenopril is a medication that protects the heart and helps reduce high blood pressure. It is an angiotensin-converting enzyme inhibitor. This compound is a prodrug, meaning it is converted into its active form, zofenoprilat, in the body. It was patented in 1978 and approved for medical use in 2000 .

Mechanism of Action

Biochemical Pathways

Zofenopril affects the RAAS pathway by inhibiting ACE . This results in a decrease in angiotensin II, leading to reduced vasoconstriction and aldosterone secretion . Additionally, this compound has been shown to increase hydrogen sulfide (H2S) bioavailability and nitric oxide (NO) levels via bradykinin-dependent signaling . Both H2S and NO exert cytoprotective and antioxidant effects .

Pharmacokinetics

The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound is a prodrug, with Zofenoprilat as the active metabolite . Patients with mild renal impairment eliminate this compound from the body at the same rate as normal subjects .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood pressure and improved cardiac function . This compound has been shown to reduce adiposity and improve cardiac function regardless of ACE2 inhibition . It increases the participation of H2S and NO in the maintenance of endothelial function independently from ACE2 inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a sulfhydryl group in its structure confers on this compound high anti-oxidant and anti-ischemic properties involving the activation of the H2S system, resulting in a cardioprotective effect . .

Preparation Methods

Zofenopril is synthesized through a series of chemical reactions. The synthetic route involves the preparation of the key intermediate, zofenoprilat, which is then esterified to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Zofenopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of its active metabolite, zofenoprilat. Oxidation reactions can lead to the formation of disulfides, while reduction reactions can convert disulfides back to thiols. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents .

Scientific Research Applications

Zofenopril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antihypertensive agent and has cardioprotective properties. It has been studied for its effects on the cardiovascular system, including its ability to improve endothelial function and protect against ischemia. In chemistry, this compound is used as a model compound for studying the mechanisms of angiotensin-converting enzyme inhibitors. In industry, it is used in the production of pharmaceuticals .

Comparison with Similar Compounds

Zofenopril is similar to other angiotensin-converting enzyme inhibitors, such as captopril, enalapril, lisinopril, and ramipril. this compound has some unique properties, including a higher lipophilicity and tissue penetration, a lower bradykinin-dependent effect, and a significant antioxidant effect. These properties contribute to its cardioprotective effects and make it a valuable option for the treatment of hypertension and cardiovascular diseases .

Biological Activity

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that has been studied for its cardiovascular benefits and potential antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and emerging research findings.

This compound functions primarily as an ACE inhibitor, blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, this compound has unique properties that enhance hydrogen sulfide (H₂S) bioavailability, which contributes to its cardioprotective effects. H₂S is known to promote endothelial function and has antioxidant properties that protect against ischemia-reperfusion injury and pressure overload heart failure .

Key Mechanisms:

- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.

- H₂S Donating Properties: Enhances endothelial nitric oxide synthase (eNOS) activity, improving myocardial nitric oxide availability.

- Antioxidant Effects: Protects cardiac tissues from oxidative stress.

Clinical Efficacy

This compound's efficacy has been demonstrated in various clinical trials, particularly in patients with acute myocardial infarction (AMI) and hypertension. The SMILE studies revealed that this compound significantly reduces the risk of death and severe congestive heart failure when administered early after AMI.

Table 1: Clinical Outcomes in SMILE Studies

| Outcome | This compound Group (%) | Placebo Group (%) | Risk Reduction (%) |

|---|---|---|---|

| Death or Severe Congestive HF | 7.1 | 10.6 | 34 |

| Mortality Rate After 1 Year | 10.0 | 14.1 | 29 |

The cumulative reduction in major cardiovascular events was notable, with a significant decrease in both short-term and long-term mortality rates among patients treated with this compound compared to placebo .

Antitumor Activity

Recent studies have explored this compound's potential antitumor effects. A study on Ehrlich solid tumor-bearing mice demonstrated that this compound treatment led to a significant reduction in tumor weight and serum levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). The compound also modulated gene expression related to apoptosis and cell cycle regulation:

- Downregulated Genes: Cyclin-D, ACE-1, Bcl2

- Upregulated Gene: BAX (pro-apoptotic)

- Increased CBS Expression: Enhances endogenous H₂S production

These findings suggest that this compound may exert tumor-suppressive effects through multiple signaling pathways, including PI3K/Akt and CBS pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various patient populations:

- Acute Myocardial Infarction: In a cohort of 1556 patients treated within 24 hours of symptom onset, this compound significantly improved outcomes compared to placebo, showing a 34% reduction in severe congestive heart failure events over six weeks .

- Hypertension Management: this compound has been effective as both monotherapy and in combination with diuretics for managing hypertension, demonstrating sustained blood pressure control over time .

Properties

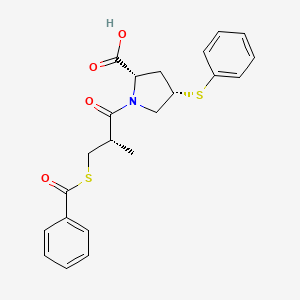

IUPAC Name |

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDUHCBNLFXEF-MNEFBYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046640 | |

| Record name | Zofenopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81872-10-8 | |

| Record name | Zofenopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenopril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.